molecular formula C16H24N2O3 B12161149 4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12161149
M. Wt: 292.37 g/mol
InChI Key: XFLJXESLWUZHQV-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a research compound identified as a potent and selective inhibitor of Phosphodiesterase-4 (PDE4). PDE4 is a key enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular signaling. By inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, thereby modulating downstream pathways. This mechanism is of significant interest for investigating the role of PDE4 in inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. The structural design of this molecule, featuring a dihydropyridone core and a tetrahydrofuran-2-ylmethyl substituent, is explored in medicinal chemistry research to optimize pharmacokinetic properties and selectivity profiles. Its primary research value lies in its application as a tool compound for preclinical studies aimed at understanding PDE4 biology and for validating new therapeutic strategies targeting cAMP-mediated signaling in various disease models.

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C16H24N2O3/c1-10(2)17-15(19)14-11(3)8-12(4)18(16(14)20)9-13-6-5-7-21-13/h8,10,13H,5-7,9H2,1-4H3,(H,17,19)

InChI Key

XFLJXESLWUZHQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NC(C)C)C

Origin of Product

United States

Preparation Methods

Hantzsch Cyclocondensation Route

This method adapts classical dihydropyridine synthesis using ethyl acetoacetate derivatives and enamine intermediates.

Procedure :

  • Formation of enamine precursor :
    A mixture of 2-cyanoacetamide (1.05 equiv), tetrahydrofurfurylamine (1 equiv), and acetic acid in water is refluxed for 17 hours to form the enamine intermediate.

  • Cyclization :
    The enamine is treated with 2-butanone and ethyl formate in the presence of sodium methoxide, followed by refluxing in acetonitrile to yield the dihydropyridine core.

  • Chlorination and functionalization :
    Phosphorus oxychloride (3 equiv) is added to the cyclized product at 100°C for 6 hours, achieving chlorination at the 2-position. Subsequent coupling with isopropylamine in dichloromethane affords the final carboxamide.

Key Data :

StepReagentsConditionsYield
Enamine formation2-cyanoacetamide, tetrahydrofurfurylamineReflux, 17h68%
Cyclization2-butanone, ethyl formateNaOMe/MeOH, RT, 6h33%
ChlorinationPCl3100°C, 6h66.7%

Direct Cyclization via Alkylation

Procedure :

  • Synthesis of 2-oxo-1,2-dihydropyridine :
    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is prepared by condensing cyanoacetamide with acetylacetone in aqueous piperidine acetate.

  • N-Alkylation :
    The dihydropyridine is alkylated with tetrahydrofurfuryl bromide using ZnO/ZnCl2 as a dual catalyst in 1,4-dioxane at 110°C under argon, achieving 88% yield.

  • Carboxamide formation :
    The nitrile group is hydrolyzed to the carboxylic acid using 6N NaOH in an autoclave at 145°C, followed by coupling with isopropylamine via EDCI/HOBt activation.

Optimization Insights :

  • Catalyst system : ZnO/ZnCl2 suppresses side reactions during alkylation.

  • Hydrolysis selectivity : LiOH in THF/water selectively hydrolyzes the ethyl ester without affecting the nitrile.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.22 (s, 1H, pyridine-H), 4.15 (m, 1H, THF-OCH2), 3.75 (m, 2H, NCH2), 2.50 (s, 3H, CH3), 2.28 (s, 3H, CH3).

  • IR (neat) : 3420 cm⁻¹ (N-H), 2231 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O).

  • HRMS : m/z 292.37 [M+H]⁺ (calc. for C₁₆H₂₄N₂O₃).

Purity and Yield Optimization

ParameterEffect on Yield
Reaction temperature >110°CDecreases due to decomposition
Stoichiometric ZnCl2Increases alkylation efficiency to 88%
Reflux time <6hIncomplete cyclization (<50% yield)

Industrial-Scale Considerations

Patent CY1122883T1 discloses a continuous-flow variant using microreactors to enhance mixing during the PCl3 chlorination step, reducing reaction time from 12h to 2h. Critical parameters include:

  • Residence time : 30 minutes at 100°C.

  • Solvent : Toluene minimizes side-product formation vs. DCM .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group (-CONH-) and ester-like oxo group in the dihydropyridine core undergo hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsYieldReference
Acidic Hydrolysis6M HCl, reflux, 4–6 hours3-Carboxylic acid derivative + Isopropylamine78–85%
Basic Hydrolysis2M NaOH, 80°C, 3 hoursSodium salt of 3-carboxylic acid + Ammonia65–72%

Mechanistic Insights :

  • The amide bond cleavage follows nucleophilic acyl substitution, with water or hydroxide ions attacking the carbonyl carbon .

  • The tetrahydrofuran (THF) methyl group remains stable under these conditions due to its ether linkage’s resistance to hydrolysis .

Oxidation of the Dihydropyridine Core

The 1,2-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine system:

Oxidizing AgentConditionsProductsSelectivityReference
KMnO₄H₂O, 25°C, 12 hours4,6-Dimethyl-2-oxopyridine derivative>90%
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, RT, 2 hoursSame as above88%

Key Observations :

  • Oxidation preserves the methyl and tetrahydrofuranmethyl substituents .

  • The reaction is pH-sensitive; neutral conditions minimize side reactions .

Nucleophilic Substitution at the Amide Group

The isopropyl carboxamide group participates in nucleophilic substitutions, enabling functionalization:

NucleophileConditionsProductsEfficiencyReference
Grignard Reagents (e.g., CH₃MgBr)THF, −78°C → RT, 2 hoursTertiary alcohol derivative60–68%
Amines (e.g., NH₃)DMF, 100°C, 6 hoursUrea-like analogs50–55%

Limitations :

  • Steric hindrance from the isopropyl group reduces reaction rates compared to less bulky analogs .

Catalytic Aminocarbonylation

The compound undergoes palladium-catalyzed aminocarbonylation to introduce additional amide functionalities:

Catalyst SystemConditionsProductsYieldReference
Pd(OAc)₂/XantphosCO (1 atm), 1,4-dioxane, 75°C, 12 hoursBis-amide derivatives45–50%
Co₂(CO)₈Microwave, DMAP, 80°C, 2 hoursFunctionalized pyridinones55–60%

Applications :

  • This method is critical for generating analogs with enhanced biological activity .

Cycloaddition and Ring-Opening Reactions

The THF-methyl group participates in ring-opening reactions under acidic conditions:

Reaction TypeConditionsProductsNotesReference
Acid-Catalyzed Ring OpeningH₂SO₄, CH₃OH, refluxLinear ether-alcohol derivativeReversible reaction
[4+2] CycloadditionDiene, 100°C, 24 hoursFused bicyclic compoundsLow yield (30–40%)

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage:

ConditionsProductsQuantum YieldReference
UV (254 nm), CH₃CN, 6 hoursRing-contracted pyrrole derivatives0.12

Scientific Research Applications

The compound 4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that exhibits a variety of potential applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, synthetic pathways, biological activities, and comparative studies with related compounds.

Pharmacological Potential

The compound has shown promise in various pharmacological applications due to its structural characteristics. Its ability to interact with biological targets makes it a candidate for drug development.

Synthetic Pathways

The synthesis of 4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves several key steps:

  • Formation of the Dihydropyridine Ring : This can be achieved via the Hantzsch reaction, where aldehydes are condensed with β-ketoesters and ammonium salts.
  • Synthesis of Tetrahydrofuran : Cyclization of 1,4-diols is commonly used to form the tetrahydrofuran ring.

These synthetic routes highlight the complexity and multi-step nature of producing this compound, which is essential for scaling up production for research purposes.

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial properties
  • Anticancer effects
  • Neuroprotective actions

Preliminary studies suggest that 4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide may also possess these activities, warranting further investigation.

Similar Compounds

A comparison with similar compounds can provide insights into the unique properties of this molecule:

Compound NameStructural FeaturesUnique Properties
4,6-dimethyl-2-oxo-N-(propan-2-yl)-1,2-dihydropyridine-3-carboxamideLacks tetrahydrofuranLess complex interactions
N-(propan-2-yl)-1-(tetrahydrofuran)Lacks dimethyl groupsPotentially different pharmacokinetics

The uniqueness of 4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide lies in its combination of multiple ring systems and functional groups that enhance its reactivity and biological potential.

Case Study Insights

Recent studies have aimed at evaluating the pharmacological effects of compounds similar to this one. For instance:

  • Anticancer Activity : A study demonstrated that dihydropyridine derivatives showed significant cytotoxic effects on various cancer cell lines.
  • Neuroprotective Effects : Research indicated that certain compounds with tetrahydrofuran moieties provided neuroprotection in animal models of neurodegenerative diseases.

These findings suggest that further exploration of 4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran) could lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core 1,2-dihydropyridin-2-one scaffold with several derivatives, but differences in substituents significantly influence physicochemical and biological properties:

Compound Name / ID R<sup>1</sup> Substituent R<sup>3</sup> Substituent Key Features
Target Compound Tetrahydrofuran-2-ylmethyl Propan-2-yl Aliphatic R<sup>1</sup>; moderate lipophilicity
7c 4-Methylphenyl Benzo[d]oxazol-2-yl Aromatic R<sup>1</sup>; higher melting point (198–200°C)
8a Phenyl Cyclohexyl Bulky R<sup>3</sup>; lower melting point (139–140°C)
D-11 4-Fluorobenzyl (4,6-Dimethyl-2-oxopyridin-3-yl)methyl Fluorinated R<sup>1</sup>; enhanced metabolic stability
Cas 149231-64-1 - 3,4,5-Trimethoxybenzamide Electron-rich R<sup>3</sup>; potential for π-π interactions
Compound 13 Fluorobenzyl + sugar-derived group Hydroxy/methoxy substituents High synthetic yield (93%); polar R<sup>1</sup>

Key Observations :

  • R<sup>1</sup> Substituents : Aromatic groups (e.g., 4-methylphenyl in 7c ) increase melting points and rigidity, whereas aliphatic groups (e.g., tetrahydrofuran in the target compound) improve solubility. Fluorinated analogs (e.g., D-11 ) may enhance receptor binding affinity.
  • R<sup>3</sup> Substituents : Bulky groups like cyclohexyl (8a ) reduce melting points, while electron-donating groups (e.g., trimethoxybenzamide in ) could influence electronic interactions.

Physicochemical Properties

  • Synthetic Yields : The target compound’s synthetic efficiency is comparable to 7c (81% yield ) but lower than compound 13 (93% ), suggesting that polar R<sup>1</sup> groups (e.g., sugar-derived moieties) may streamline purification.

Spectral and Analytical Data

  • NMR Trends : Pyridone-based compounds consistently show 1H NMR signals for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) . The target compound’s tetrahydrofuran group would display distinct signals for oxolane protons (δ 3.5–4.0 ppm).
  • Mass Spectrometry : Molecular weights of analogs range from 373.0 (7c ) to >600 (compound in ), with the target compound likely intermediate (~350–400 g/mol).

Biological Activity

4,6-Dimethyl-2-oxo-N-(propan-2-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H28N4O3
  • Molecular Weight : 408.5 g/mol
  • CAS Number : 1676098-41-1

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The dihydropyridine structure suggests potential activity in modulating calcium channels, while the tetrahydrofuran moiety may enhance solubility and bioavailability.

Proposed Mechanisms:

  • Calcium Channel Modulation : Dihydropyridines are known to affect calcium ion flow in cells, which is crucial for numerous physiological processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting tumor growth or microbial activity.

Biological Activity Overview

The biological activities reported for this compound include:

  • Antitumor Activity : Preliminary studies suggest that it may exhibit selective cytotoxicity towards cancer cell lines.
  • Antimicrobial Properties : Potential efficacy against various bacterial and fungal strains has been noted.

Antitumor Activity

A study evaluated the compound's effects on human cancer cell lines. The results indicated significant inhibition of cell proliferation in several tested lines, including:

Cell LineIC50 (µM)Reference
Mia PaCa-215.6
PANC-112.3
HepG218.7

These findings suggest that the compound could serve as a lead candidate for developing new anticancer agents.

Antimicrobial Activity

In vitro studies have shown that the compound exhibits notable antimicrobial activity against:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL
Escherichia coli64 µg/mL

These results highlight its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity:

  • Dihydropyridine Core : Essential for calcium channel modulation.
  • Tetrahydrofuran Ring : Enhances solubility and possibly bioactivity.
  • Dimethyl Groups : May influence binding affinity to target proteins.

Research indicates that modifications to these structural elements can lead to variations in potency and selectivity .

Q & A

Q. How can synthetic routes for this compound be optimized to maximize yield and purity?

Methodological Answer:

  • Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratios, reaction time) influencing yield. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables .
  • Incorporate continuous flow reactors or automated synthesis platforms to enhance reproducibility and scalability, as suggested for structurally related dihydropyridine derivatives .
  • Purification via chromatography (e.g., flash column) or crystallization (using solvent polarity gradients) is recommended to isolate high-purity product .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at positions 4 and 6, tetrahydrofuran-2-ylmethyl moiety) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect isotopic patterns.
  • HPLC-PDA/UV: Quantify purity (>95% threshold for biological assays) and monitor degradation products under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can computational modeling be applied to predict reaction pathways and intermediates for this compound?

Methodological Answer:

  • Employ quantum chemical calculations (e.g., DFT) to model reaction mechanisms, such as oxidation of the dihydropyridine ring or substitution at the acetamide group .
  • Use reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate intermediates and transition states, reducing trial-and-error experimentation .
  • Integrate machine learning with experimental data to predict optimal reaction conditions (e.g., solvent selection, catalyst loadings) .

Q. How should researchers resolve contradictions in reaction yield data across different synthetic batches?

Methodological Answer:

  • Conduct root-cause analysis using multivariate statistical tools (e.g., PCA or PLS regression) to identify latent variables (e.g., trace moisture, catalyst deactivation) .
  • Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., in-situ FTIR for intermediate detection) .
  • Cross-validate results with reproducibility protocols , such as inter-laboratory comparisons or blind replication studies .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Reactor Design: Use segmented flow reactors to minimize side reactions during scale-up, ensuring consistent mixing and heat transfer .
  • Catalyst Immobilization: Employ heterogeneous catalysts (e.g., silica-supported reagents) to enhance recovery and reduce stereochemical drift .
  • Kinetic Studies: Perform time-resolved kinetic profiling to identify rate-limiting steps and optimize mass transfer in large batches .

Q. How can substituent effects (e.g., tetrahydrofuran-2-ylmethyl group) on reactivity be systematically evaluated?

Methodological Answer:

  • Comparative Synthesis: Synthesize analogs with modified substituents (e.g., replacing tetrahydrofuran with pyrrolidine) and compare reaction rates/product distributions .
  • Hammett Analysis: Quantify electronic effects of substituents using linear free-energy relationships (LFERs) in model reactions (e.g., nucleophilic substitution) .
  • X-ray Crystallography: Resolve crystal structures to correlate steric effects of substituents with reactivity trends .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assays: Re-evaluate activity using harmonized protocols (e.g., fixed cell lines, consistent ATP concentration in viability assays).
  • Meta-Analysis: Apply funnel plots or Egger’s regression to detect publication bias or methodological heterogeneity in existing datasets .
  • Orthogonal Validation: Confirm results with alternative techniques (e.g., SPR for binding affinity vs. cell-based assays) .

Tables for Key Methodological Comparisons

Parameter Optimization Strategy Relevant Evidence
Reaction YieldDoE with fractional factorial design
PurificationGradient crystallization
Computational ModelingDFT + reaction path search algorithms
ScalabilitySegmented flow reactors

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